8-Bromo-2-(difluoromethyl)quinolin-4(1H)-one
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Overview
Description
8-Bromo-2-(difluoromethyl)quinolin-4(1H)-one is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-(difluoromethyl)quinolin-4(1H)-one typically involves the bromination of a quinoline precursor followed by the introduction of the difluoromethyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The difluoromethyl group can be introduced using difluoromethylating reagents such as difluoromethyl iodide or difluoromethyl sulfone .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-(difluoromethyl)quinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-4-one derivatives.
Reduction: Reduction reactions can convert the quinolin-4-one moiety to quinoline.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild conditions.
Major Products Formed
Oxidation: Quinolin-4-one derivatives.
Reduction: Quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Bromo-2-(difluoromethyl)quinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-2-(difluoromethyl)quinolin-4(1H)-one involves its interaction with specific molecular targets. The bromine and difluoromethyl groups enhance its binding affinity to certain enzymes and receptors. This compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-2-(trifluoromethyl)quinolin-4(1H)-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline: Contains a hydroxyl group at the 4-position.
2-Trifluoromethyl-4-hydroxy-8-bromoquinoline: Another derivative with a trifluoromethyl group and a hydroxyl group.
Uniqueness
8-Bromo-2-(difluoromethyl)quinolin-4(1H)-one is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H6BrF2NO |
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Molecular Weight |
274.06 g/mol |
IUPAC Name |
8-bromo-2-(difluoromethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C10H6BrF2NO/c11-6-3-1-2-5-8(15)4-7(10(12)13)14-9(5)6/h1-4,10H,(H,14,15) |
InChI Key |
KOQNZUHBBUOISM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=CC2=O)C(F)F |
Origin of Product |
United States |
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